

GB110: A Technical Guide on Preclinical Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GB110

Cat. No.: B15570142

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Disclaimer: This document summarizes the publicly available preclinical data for the research compound **GB110**. Comprehensive safety and toxicity data as typically found in a full investigational new drug (IND) enabling package are not available in the public domain. The information herein is intended for research and informational purposes only.

Introduction

GB110 is a potent, non-peptidic small molecule agonist of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor involved in a variety of physiological and pathological processes, including inflammation, pain, and cancer.^[1] Developed as a research tool, **GB110** has been instrumental in elucidating the in vitro and in vivo functions of PAR2. This guide provides a technical overview of its known pharmacological profile.

Pharmacodynamics

Mechanism of Action

GB110 functions as a selective agonist for PAR2.^[1] PAR2 is activated physiologically by the proteolytic cleavage of its N-terminal domain by serine proteases like trypsin and mast cell tryptase. This cleavage unmask a tethered ligand sequence (SLIGKV-NH₂ in humans) that binds to the extracellular loop 2 of the receptor, initiating intracellular signaling cascades.

GB110 mimics the action of the tethered ligand, directly binding to and activating PAR2 to elicit downstream cellular responses.^[1]

In Vitro Activity

GB110 has been demonstrated to be a potent activator of PAR2 across various human cell lines, inducing intracellular calcium (iCa²⁺) mobilization. Its potency is comparable to the well-characterized peptide agonist 2-furoyl-LIGRLO-NH₂.^[1]

Table 1: In Vitro Potency of **GB110** in Human Cell Lines^[1]

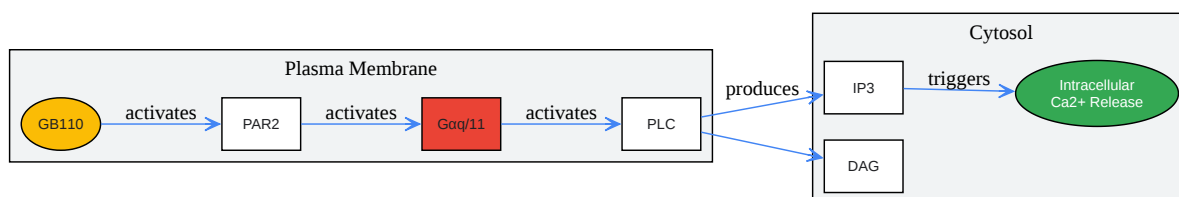
Cell Line	Assay	Endpoint	GB110 EC50 (nM)
HT29 (Colon Carcinoma)	Intracellular Ca ²⁺ Mobilization	Calcium Flux	240 ± 20
A549 (Lung Carcinoma)	Intracellular Ca ²⁺ Mobilization	Calcium Flux	Data not quantified in source
Panc-1 (Pancreatic Carcinoma)	Intracellular Ca ²⁺ Mobilization	Calcium Flux	Data not quantified in source
MKN1 (Gastric Adenocarcinoma)	Intracellular Ca ²⁺ Mobilization	Calcium Flux	Data not quantified in source
MKN45 (Gastric Carcinoma)	Intracellular Ca ²⁺ Mobilization	Calcium Flux	Data not quantified in source
MDA-MB-231 (Breast Adenocarcinoma)	Intracellular Ca ²⁺ Mobilization	Calcium Flux	Data not quantified in source
HUVEC (Human Umbilical Vein Endothelial Cells)	Intracellular Ca ²⁺ Mobilization	Calcium Flux	Data not quantified in source

EC50 values represent the concentration of agonist that produces 50% of the maximal response.

Signaling Pathways

Activation of PAR2 by **GB110** leads to the engagement of multiple intracellular signaling pathways. The primary pathway initiated is the Gαq/11-mediated activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of calcium from intracellular stores, a response readily measured in vitro.



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Figure 1: Simplified PAR2 signaling pathway activated by **GB110**.

In Vivo Pharmacology

The primary in vivo characterization of **GB110** comes from a rat paw edema model, an established assay for assessing pro-inflammatory responses.

Rat Paw Edema Model

Intraplantar injection of **GB110** into the hind paw of rats induces an acute inflammatory response characterized by paw swelling (edema). This effect is dose-dependent and demonstrates the pro-inflammatory potential of PAR2 activation in vivo.^[1]

Table 2: In Vivo Activity of **GB110** in a Rat Paw Edema Model^[1]

Agonist	Dose (nmol per paw)	Paw Swelling (% increase over vehicle)
GB110	10	~15%
30	~30%	
100	~45%	

Experimental Protocol: Rat Paw Edema

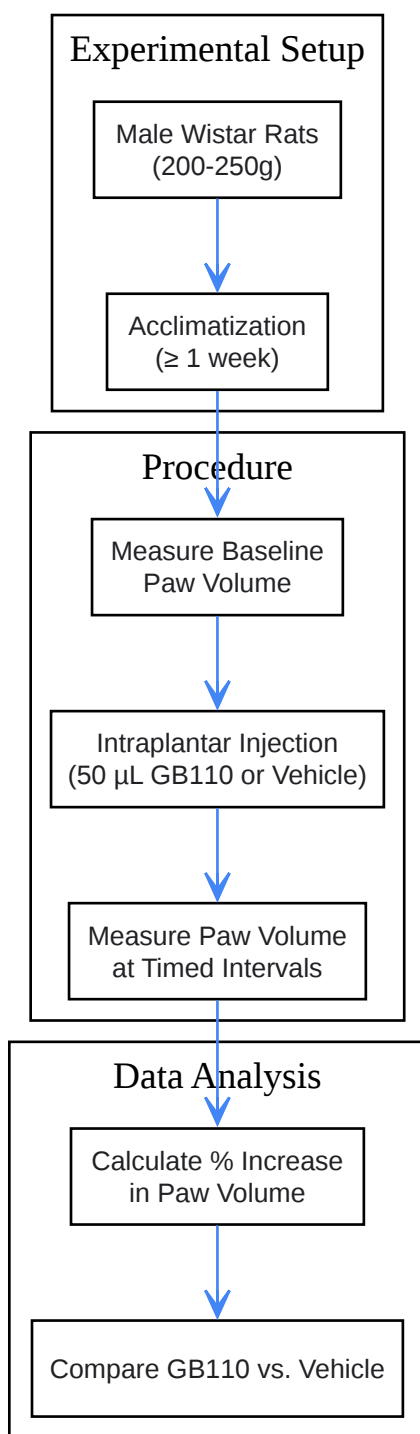
The following protocol is a summary of the methodology described by Suen et al. (2012).^[1]

Animals: Male Wistar rats (200-250 g) are used.

Acclimatization: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to experimentation.

Procedure:

- **Baseline Measurement:** The volume of the right hind paw is measured using a plethysmometer.
- **Administration:** A 50 μ L solution of **GB110** in sterile saline is injected into the plantar surface of the right hind paw. A control group receives an injection of vehicle (sterile saline) only.
- **Post-injection Measurements:** Paw volume is measured at various time points post-injection (e.g., 30, 60, 90, 120, 180, and 240 minutes).
- **Data Analysis:** The increase in paw volume is calculated as a percentage change from the baseline measurement.



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Figure 2: Experimental workflow for the rat paw edema model.

Safety and Toxicity Profile

There is a notable lack of publicly available data regarding the comprehensive safety and toxicity profile of **GB110**. Standard preclinical toxicology studies, such as acute toxicity (e.g., LD50), repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity studies, have not been published in the peer-reviewed literature.

Safety Pharmacology

No formal safety pharmacology studies investigating the effects of **GB110** on the central nervous, cardiovascular, and respiratory systems have been reported.

Toxicology

As a research compound primarily used for in vitro and acute in vivo pharmacological studies, extensive toxicological evaluation of **GB110** has likely not been conducted or, if it has, the data has not been made public. Therefore, no quantitative data on the toxicological profile of **GB110** can be presented.

Conclusion

GB110 is a valuable research tool for investigating the physiological and pathophysiological roles of PAR2. It is a potent and selective non-peptidic agonist that has been shown to activate PAR2 in vitro and elicit a pro-inflammatory response in vivo. However, a comprehensive understanding of its safety and toxicity profile is lacking in the public domain. Researchers and drug development professionals should exercise appropriate caution when handling and interpreting data related to **GB110**, recognizing that its use has been primarily in exploratory research settings. Further studies would be required to establish a complete safety profile suitable for supporting any potential therapeutic development.

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References

- 1. Modulating human proteinase activated receptor 2 with a novel antagonist (GB88) and agonist (GB110) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GB110: A Technical Guide on Preclinical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570142#gb110-safety-and-toxicity-profile]

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